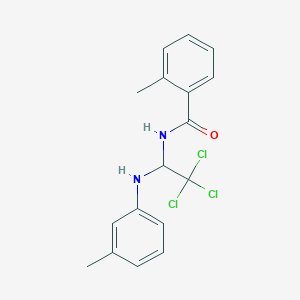![molecular formula C20H14BrNO2S B375493 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B375493.png)
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core, which is a derivative of coumarin, substituted with a thiazole ring and a bromine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethyl-phenylamine with α-bromoacetophenone under acidic conditions.
Coupling with Chromen-2-one: The synthesized thiazole derivative is then coupled with 6-bromo-chromen-2-one using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the chromen-2-one core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring and the bromine atom play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-coumarin: Similar structure but with a coumarin core.
3-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one: Lacks the bromine atom.
6-Chloro-3-[4-(2,4-dimethyl-phenyl)-thiazol-2-yl]-chromen-2-one: Chlorine instead of bromine.
Uniqueness
The presence of the bromine atom in 6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one enhances its reactivity and potential biological activity compared to its analogs. The combination of the chromen-2-one core with the thiazole ring and bromine substitution makes it a unique compound with diverse applications.
Propiedades
Fórmula molecular |
C20H14BrNO2S |
|---|---|
Peso molecular |
412.3g/mol |
Nombre IUPAC |
6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C20H14BrNO2S/c1-11-3-5-15(12(2)7-11)17-10-25-19(22-17)16-9-13-8-14(21)4-6-18(13)24-20(16)23/h3-10H,1-2H3 |
Clave InChI |
KGXJPDNBESIRGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B375410.png)
![2-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B375412.png)
![2-METHYL-N-{2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)AMINO]ETHYL}BENZAMIDE](/img/structure/B375413.png)
![2-nitro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B375414.png)


![2-[(Morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375419.png)
![3-(3-chloropropyl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B375424.png)
![2-phenyl-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]acetamide](/img/structure/B375425.png)
![3-Nitro-1-{[(4-iodo-2-methylphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl propionate](/img/structure/B375426.png)
![2,4-dichloro-6-({[3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]imino}methyl)phenol](/img/structure/B375428.png)
![N-{2-(2,3-dimethoxyphenyl)-1-[(4-ethoxyanilino)carbonyl]vinyl}benzamide](/img/structure/B375429.png)


